N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative featuring a 6-oxo-1,6-dihydropyridine core substituted with a 4-bromophenyl carboxamide group at position 3 and a 4-methylbenzyl group at position 1. This structure combines aromatic bromination for enhanced lipophilicity and a methyl-substituted benzyl moiety, which may influence steric and electronic properties. The bromine atom at the para position of the phenyl ring likely enhances metabolic stability, while the methyl group on the benzyl substituent may modulate solubility and binding interactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-2-4-15(5-3-14)12-23-13-16(6-11-19(23)24)20(25)22-18-9-7-17(21)8-10-18/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSAVFQOJGRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Bromophenyl Group: This step involves the bromination of an aromatic ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Methylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the aromatic ring is alkylated using a methylphenylmethyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester to a carboxamide, typically using reagents such as ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the dihydropyridine ring to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or used as a building block for complex molecular architectures.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity and can be studied for potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in pharmacological applications, it may inhibit or activate certain enzymes, leading to therapeutic effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 4-methylbenzyl group contrasts with trifluoromethyl (in ) or unsubstituted benzyl (in ), impacting hydrophobicity and steric bulk.
Synthetic Challenges: Lower yields (e.g., 15–30% in , 23% in ) suggest synthetic complexity for substituted pyridinones. The target compound’s synthesis may face similar challenges.
Table 2: Physicochemical and Functional Data
Key Observations:
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (413.27 g/mol) and estimated LogP (~3.2) align with typical drug-like properties, comparable to analogues in and .
- Trifluoromethyl in reduces LogP (~2.9), suggesting improved aqueous solubility.
Biological Relevance: Pyridinones in demonstrated FPR agonist activity, implying the target compound may share this mechanism. Pyridazinones in were designed as proteasome inhibitors, highlighting core-dependent functional divergence.
Research Implications and Gaps
Activity Data : While structural analogues in and have explicit biological targets (FPR agonists, proteasome inhibitors), the target compound’s activity remains speculative. Further assays are needed.
Substituent Exploration : Fluorine or trifluoromethyl incorporation (as in ) could enhance binding affinity or metabolic stability compared to the target’s bromine-methyl combination.
Biological Activity
N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 946230-30-4) is a complex organic compound belonging to the dihydropyridine class. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.
Overview of the Compound
The compound features a bromophenyl group , a methylphenylmethyl group , and a dihydropyridine ring with a carboxamide functional group. Its unique structure contributes to its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may exert effects through:
- Enzyme Inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.
- Signal Transduction Modulation : It may alter signal transduction pathways, influencing cellular responses.
- Gene Expression Regulation : The compound can affect gene expression, potentially leading to changes in cellular behavior.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit promising antimicrobial activity. For instance, one study evaluated the activity of several synthesized derivatives against both Gram-positive and Gram-negative bacteria as well as fungal species using a turbidimetric method. Key findings include:
| Compound | Microbial Activity | Notes |
|---|---|---|
| d1 | Active against Gram-positive bacteria | Effective at low concentrations |
| d2 | Active against Gram-negative bacteria | Broader spectrum of activity |
| d3 | Antifungal properties | Significant inhibition observed |
The antimicrobial assays indicated that certain derivatives exhibited significant inhibition against various microbial strains, suggesting that modifications to the dihydropyridine structure can enhance efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A notable study screened various derivatives for their anticancer activity against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results showed:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| d6 | 15 | Most active against MCF7 |
| d7 | 20 | Moderate activity |
These findings indicate that specific structural features in the compound enhance its cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. For example:
- Synthesis and Evaluation : A study synthesized various dihydropyridine derivatives and evaluated their biological activities, confirming that modifications in substituents significantly influenced their antimicrobial and anticancer properties.
- Molecular Docking Studies : Molecular docking simulations were conducted to understand the binding modes of these compounds with target receptors, providing insights into their mechanisms of action and helping to predict their biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
